molecular formula C21H14N2O4S B3587527 [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate

[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate

Cat. No.: B3587527
M. Wt: 390.4 g/mol
InChI Key: KJIZZHQFTGZVQV-UHFFFAOYSA-N
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Description

[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate is an organic compound with a complex structure that includes a cyanophenyl group, a nitrophenyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanophenylboronic acid with 4-bromophenyl acetate in the presence of a palladium catalyst to form the biphenyl intermediate. This intermediate is then reacted with 2-nitrophenylthiol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its reactive functional groups.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-nitrophenyl carbonate
  • Phenyl 2,4-dinitrophenyl carbonate
  • Dichloroaniline derivatives

Uniqueness

Compared to similar compounds, [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate has a unique combination of functional groups that allows for a diverse range of chemical reactions and applications. Its cyanophenyl and nitrophenyl groups provide distinct reactivity patterns, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c22-13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)27-21(24)14-28-20-4-2-1-3-19(20)23(25)26/h1-12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIZZHQFTGZVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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